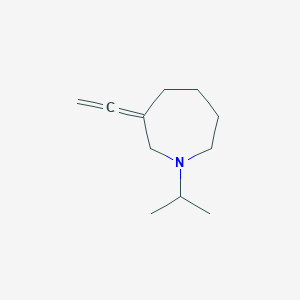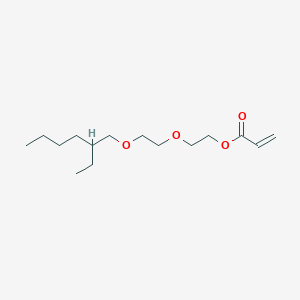
Di(ethylene glycol) 2-ethylhexyl ether acrylate
説明
Di(ethylene glycol) 2-ethylhexyl ether acrylate, also known as 2-Ethylhexyl carbitol acrylate, is a chemical compound with the linear formula: H2C=CHCO2CH2CH2OCH2CH2OCH2CH(C2H5)(CH2)3CH3 . It has a molecular weight of 272.38 .
Molecular Structure Analysis
The molecular structure of Di(ethylene glycol) 2-ethylhexyl ether acrylate is represented by the linear formula: H2C=CHCO2CH2CH2OCH2CH2OCH2CH(C2H5)(CH2)3CH3 .Physical And Chemical Properties Analysis
Di(ethylene glycol) 2-ethylhexyl ether acrylate is a liquid at room temperature . It has a density of 0.946 g/mL at 25°C . The refractive index n20/D is 1.447 (lit.) . The boiling point is 340.2ºC at 760 mmHg .科学的研究の応用
Luminescent Polymers : A study by Ramírez-Fuentes et al. (2012) in "Materials Chemistry and Physics" showed that frontal polymerization of di(ethylene glycol) ethyl ether acrylate using Trigonox-23 produces luminescent polymers with intermolecular pyrene-pyrene interactions (Ramírez-Fuentes, Illescas, Gelover-Santiago, & Rivera, 2012).
Thermoresponsive Polymers : De and Sumerlin (2013) found that copolymerization of di(ethylene glycol) acrylate and an acrylamide comonomer allows for precise control of thermoresponsive behavior, resulting in polymers with specific and predictable transition temperatures (De & Sumerlin, 2013).
Polymer Blends : Lu and Weiss (1995) in "Macromolecules" reported that blends of poly(acrylic acid) and poly(ethylene glycol) are miscible over the entire composition range due to hydrogen-bonding, but miscibility decreases with increasing neutralization of acrylic acid to lithium salt (Lu & Weiss, 1995).
Environmentally Friendly Polymerization : Shi et al. (2009) demonstrated ultra-fast RAFT polymerization of poly(ethylene glycol) acrylate in aqueous media under mild visible light at 25 degrees C, leading to more than 80% monomer conversion, which is environmentally friendly and efficient (Shi, Gao, Lu, & Cai, 2009).
Nanogels for Biomedical Applications : Macchione et al. (2019) in "Soft matter" found that ethylene glycol-based nanogels with acidic co-monomers show promising properties for biomedical applications, having nanometric sizes and thermo-responsiveness (Macchione et al., 2019).
Amphiphilic Copolymers for Drug Delivery : Wang et al. (2018) in "Polymer" demonstrated the single-chain folding of amphiphilic copolymers in water, resulting in nanoparticles with potential applications in drug delivery systems, sensors, and biomimetic biomacromolecules (Wang et al., 2018).
Gas Transport Properties of Copolymers : Kusuma et al. (2009) in "Journal of Membrane Science" showed that short chain pendant groups significantly influence the thermal and gas transport properties of cross-linked poly(ethylene oxide) copolymers (Kusuma, Freeman, Borns, & Kalika, 2009).
Synthesis of Block Copolymers : Venkataraman and Wooley (2007) in "Journal of Polymer Science Part A" successfully synthesized amphiphilic block copolymers with PDEHEA segments, potentially useful for self-assembled nanostructures, using reversible addition-fragmentation chain transfer polymerization (Venkataraman & Wooley, 2007).
Safety And Hazards
Di(ethylene glycol) 2-ethylhexyl ether acrylate is classified as an irritant. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, full-face respirator, and gloves are recommended when handling this chemical .
特性
IUPAC Name |
2-[2-(2-ethylhexoxy)ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-4-7-8-14(5-2)13-18-10-9-17-11-12-19-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJQRPYVCIXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404931 | |
| Record name | Di(ethylene glycol) 2-ethylhexyl ether acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(ethylene glycol) 2-ethylhexyl ether acrylate | |
CAS RN |
117646-83-0 | |
| Record name | 2-[2-[(2-Ethylhexyl)oxy]ethoxy]ethyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117646-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(ethylene glycol) 2-ethylhexyl ether acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[(2-ethylhexyl)oxy]ethoxy}ethyl prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



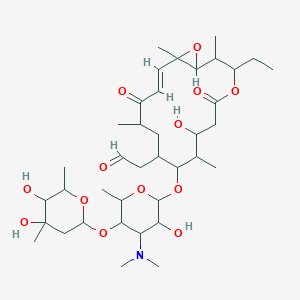
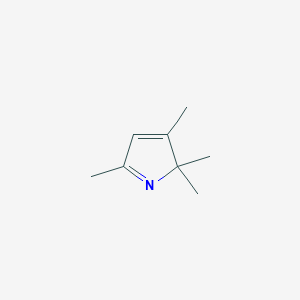

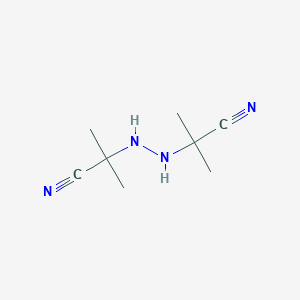
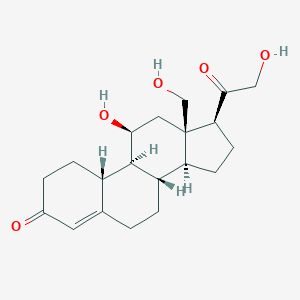
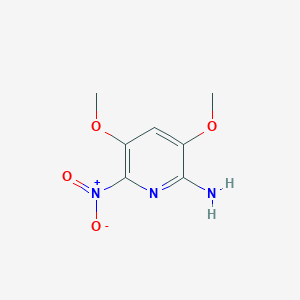
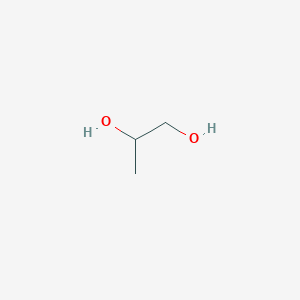
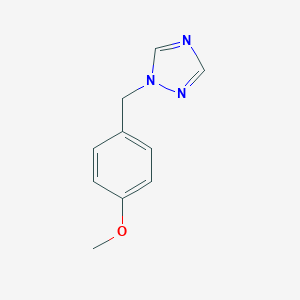
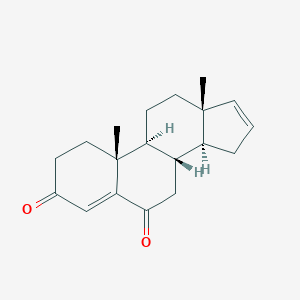
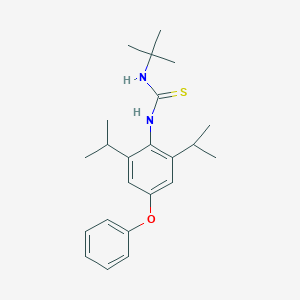
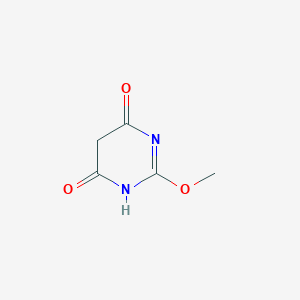
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
